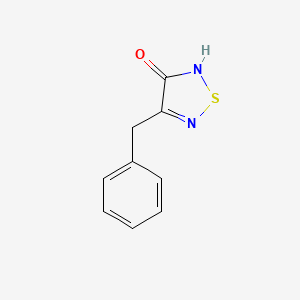
4-苄基-1,2,5-噻二唑-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1,2,5-thiadiazol-3-ol is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to its diverse chemical reactivity and biological activity.
科学研究应用
4-Benzyl-1,2,5-thiadiazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
Similar compounds have shown activity against various targets, such as bacterial strains and bromodomain-containing protein 4 (BRD4)
Mode of Action
Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazoles, have been studied for their potential as visible-light organophotocatalysts . These compounds are part of electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The interaction of these compounds with their targets often involves electron transfer, which can lead to various downstream effects .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in photovoltaics, fluorescence, and photocatalysis
Result of Action
Similar compounds have shown various effects, such as antibacterial activity and inhibition of BRD4
Action Environment
Environmental factors such as light have been shown to influence the activity of similar compounds, particularly in photocatalytic applications
生化分析
Biochemical Properties
4-Benzyl-1,2,5-thiadiazol-3-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . The compound also exhibits inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . These interactions suggest that 4-Benzyl-1,2,5-thiadiazol-3-ol can modulate enzymatic activity, potentially leading to therapeutic applications in conditions like glaucoma and Alzheimer’s disease.
Cellular Effects
The effects of 4-Benzyl-1,2,5-thiadiazol-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, 4-Benzyl-1,2,5-thiadiazol-3-ol has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This highlights its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 4-Benzyl-1,2,5-thiadiazol-3-ol exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, 4-Benzyl-1,2,5-thiadiazol-3-ol can act as a free radical scavenger, reducing oxidative stress within cells . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Benzyl-1,2,5-thiadiazol-3-ol over time have been studied extensively. In laboratory settings, the compound has shown good stability under various conditions, making it suitable for long-term studies . Its effects on cellular function can change over time. For instance, prolonged exposure to 4-Benzyl-1,2,5-thiadiazol-3-ol can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes . These temporal effects are important for determining the optimal usage of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Benzyl-1,2,5-thiadiazol-3-ol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Benzyl-1,2,5-thiadiazol-3-ol is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. For example, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Benzyl-1,2,5-thiadiazol-3-ol within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes easily due to its lipophilic nature, allowing it to accumulate in different tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. These transport and distribution properties are important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-Benzyl-1,2,5-thiadiazol-3-ol exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s localization can affect its activity and function. For instance, its presence in the mitochondria allows it to modulate mitochondrial function and reduce oxidative stress . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific organelles . Understanding these subcellular localization patterns is essential for elucidating the compound’s mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,5-thiadiazol-3-ol typically involves the reaction of benzylamine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of benzylamine with thiocarbonyl diimidazole in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 4-Benzyl-1,2,5-thiadiazol-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions: 4-Benzyl-1,2,5-thiadiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, substituted thiadiazoles.
相似化合物的比较
1,2,3-Thiadiazole: Another isomer of thiadiazole with different chemical properties and biological activities.
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Widely studied for its therapeutic potential in various diseases.
Uniqueness of 4-Benzyl-1,2,5-thiadiazol-3-ol: 4-Benzyl-1,2,5-thiadiazol-3-ol is unique due to its specific substitution pattern and the presence of a benzyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature distinguishes it from other thiadiazole isomers and contributes to its distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-benzyl-1,2,5-thiadiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHDRLWOGCTEKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B1321282.png)
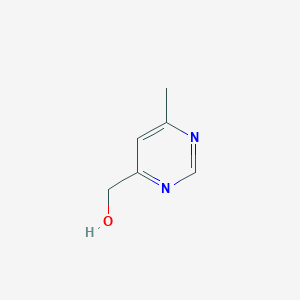

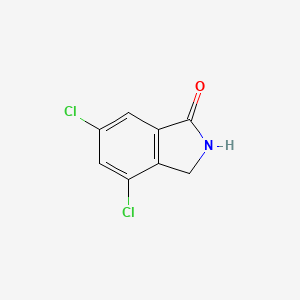

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)
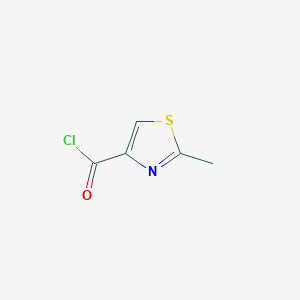
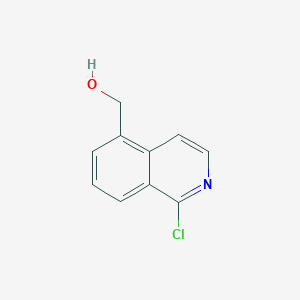
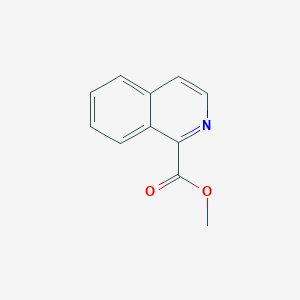

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
